Structural Uniqueness: Methoxypyrazine Ether vs. Quinoxaline, Thiadiazole, and Simple Acyl Replacements
The target compound bears a 3-methoxypyrazin-2-yl ether substituent installed on the piperidine C3 position, a feature absent in comparator scaffolds. The closest purchasable analogs replace this heterocyclic ether with a quinoxalin-2-yl carbonyl [COMP-1], a 4-methyl-1,2,3-thiadiazol-5-yl carbonyl [COMP-2], or a 3-cyclopropyl-1,2,4-oxadiazol-5-yl methylene unit [COMP-3] [1]. These structural perturbations modify ring-atom count, H-bond acceptor geometry, and rotatable bond count, leading to distinct computational descriptor profiles that preclude simple isosteric equivalence.
| Evidence Dimension | Scaffold topology and heterocyclic substituent identity |
|---|---|
| Target Compound Data | 3-methoxypyrazin-2-yl ether on piperidine C3; 24 heavy atoms; 5 H-bond acceptors; tPSA ~100 Ų; 4 rotatable bonds [1] |
| Comparator Or Baseline | [COMP-1] Quinoxalin-2-yl methanone (benchchem-listed analog); [COMP-2] 4-methylthiadiazol-5-yl methanone (evitachem-listed analog); [COMP-3] 3-cyclopropyl-1,2,4-oxadiazol-5-yl methylene (CAS 1705879-78-2, chemsrc-listed analog) |
| Quantified Difference | Ring heteroatom count differs by ≥1; H-bond acceptor count varies by ≥1; tPSA range across the set spans ~20 Ų. |
| Conditions | Computational comparison based on ZINC15 property tables and vendor-disclosed structures (excluding prohibited domains). |
Why This Matters
Scaffold-level structural divergence means activity cliffs between these compounds are chemically probable; procurement for a specific hit‑to‑lead campaign must match the exact scaffold unless parallel SAR data proves otherwise.
- [1] ZINC15 Database. Structure-based comparison of ZINC000155386127 with nearest purchasable analogs identified by substructure search (2026-05-08 search). View Source
